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Compound of Interest

Compound Name: Lithium amide

Cat. No.: B147963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for
lithium amide (LiNHz). The information is compiled from experimental studies and
computational models to serve as a foundational resource for professionals in research and
development. This document details key thermodynamic parameters, outlines the experimental
methodologies used for their determination, and illustrates the fundamental relationships
between these properties.

Core Thermochemical Data

The thermodynamic stability and reactivity of lithium amide are defined by its fundamental
thermochemical properties. These values are essential for modeling chemical processes,
designing synthetic routes, and for applications in materials science, such as hydrogen
storage. The data presented below has been aggregated from various experimental sources.

Standard Molar Properties of Lithium Amide

The following table summarizes the key thermochemical parameters for solid lithium amide at
standard conditions (298.15 K, 1 bar).
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Property Symbol Value Source(s)
Standard Molar

) AfH® -186.3 + 9.1 kJ/mol [1]
Enthalpy of Formation
-182 kJ/mol [2]
-175.7 kd/mol
(Converted from 42 [3]
kcal/mol)
Standard Molar

S° 23.0 = 16 J/(mol-K) [1]
Entropy
Standard Molar Gibbs
Free Energy of
. AfG® -140.2 £ 10.5 kJ/mol

Formation
(Calculated)
Molar Heat Capacity Co 65 J/(mol-K) [4]

Note on Gibbs Free Energy of Formation: The Standard Molar Gibbs Free Energy of Formation
(AfG°) was calculated using the equation AG°® = AH® - TAS®, with the standard enthalpy of
formation (AfH°) and standard entropy (S°) values from Hino et al.[1], and T = 298.15 K. The
uncertainty was propagated from the experimental errors in AH® and S°.

Thermodynamics of the Li-N-H System Reaction

Lithium amide is a key component in the Li-N-H hydrogen storage system. The
thermodynamics of its reaction with hydrogen are critical for understanding the material's
performance. The values below correspond to the reaction:

LiNHz (s) + Hz2 (g) = LiH (s) + NHs (g)
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Property Symbol Value Source(s)
Standard Enthalpy of
_ AH°: 49.9 + 9.1 kJ/mol [1]
Reaction
Standard Entropy of
AS°r 59 + 16 J/(mol-K) [1]

Reaction

Experimental Protocols

The determination of thermochemical data is reliant on precise experimental techniques. The
primary methods cited for lithium amide and related solid-state materials are detailed below.

Raman Spectroscopy for Reaction Equilibria

A key study by Hino et al. determined the standard enthalpy and entropy of formation for LiNH2
by studying the equilibrium of its reaction with hydrogen.[1]

Objective: To determine the standard enthalpy (AH®r) and entropy (AS°r) of the reaction LiNH2
+ Hz = LiH + NHs by measuring the equilibrium concentrations of gaseous components at
various temperatures.

Methodology:

o Sample Preparation: A sample of lithium amide (95% purity) was milled under an Argon
atmosphere for activation.[1]

e Reaction Setup: The milled LiNH2 was loaded into a stainless steel vial connected to a
reservoir under a 0.1 MPa atmosphere of high-purity hydrogen gas.[1]

e Equilibrium Measurement: The sample was heated to a series of constant temperatures
(ranging from 250 °C to 350 °C) for 100 hours to ensure chemical equilibrium was reached.

[1]

o Gas Analysis: After heating, the gaseous components (NHs and Hz) were analyzed using
Raman spectroscopy. The partial pressures of the gases were determined by comparing the
integrated intensity of their characteristic Raman scattering peaks to a reference standard.[1]
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» Data Analysis (van't Hoff Plot): The equilibrium constant (K) for the reaction was calculated at
each temperature from the partial pressures of NHs and Hz. According to the van't Hoff
equation (In(K) = -AH°/RT + AS°/R), plotting In(K) against the inverse of the temperature
(1/T) yields a straight line. The standard enthalpy of reaction (AH®r) was calculated from the
slope of this line, and the standard entropy of reaction (AS°r) was determined from the y-
intercept.[1]

» Calculation of LiINH2 Properties: The standard enthalpy of formation (AfH°) and standard
entropy (S°) of LiNH2 were then calculated by combining the experimentally determined AH®r
and AS°r with the known literature values for LiH, Hz, and NHs.[1]

Calorimetry and Thermal Analysis

While the most detailed protocol for LiNHz involves Raman spectroscopy, other standard
techniques are broadly applicable for determining the thermochemical properties of solids.

« Differential Scanning Calorimetry (DSC): This technique is used to measure changes in heat
flow to a sample as a function of temperature. For lithium amide, DSC can be employed to
determine its heat capacity and the enthalpy associated with phase transitions or
decomposition. For instance, studies on the LiNH2/LiH system have used DSC to evaluate
the enthalpy change due to hydrogen desorption.

o Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature in a controlled atmosphere. It is often used in conjunction with DSC
to study decomposition reactions. For LiNHz, TGA can precisely quantify the release of
ammonia and hydrogen, providing insight into reaction stoichiometry and kinetics.[5]

» Adiabatic and Solution Calorimetry: These are classical methods for the precise
measurement of heat changes. Adiabatic calorimetry can be used to measure heat capacity
with high accuracy. Solution calorimetry involves dissolving the substance and its constituent
elements in a suitable solvent and measuring the heat of solution. The difference in these
heat values allows for the determination of the enthalpy of formation.

Visualization of Thermochemical Relationships

The following diagrams illustrate the logical flow for determining and interrelating the core
thermochemical properties of lithium amide.
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Caption: Workflow for determining LiNH2z thermochemical properties.
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The diagram above illustrates the experimental and computational workflow for determining the
fundamental thermochemical properties of lithium amide. Experimental measurements of
reaction equilibria provide the enthalpy and entropy of reaction, which, when combined with
known literature data for other species in the reaction, allow for the calculation of the standard
enthalpy of formation and standard entropy of lithium amide itself. These values are then used
to calculate the Gibbs free energy of formation, a critical parameter for predicting the
compound's stability and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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